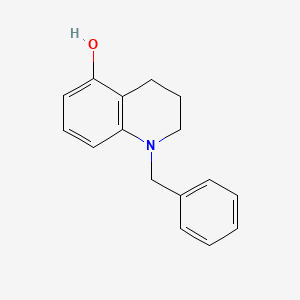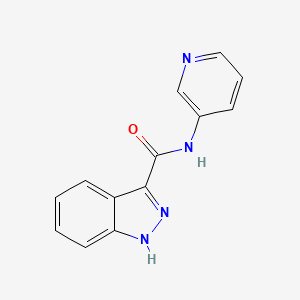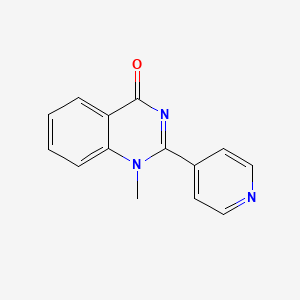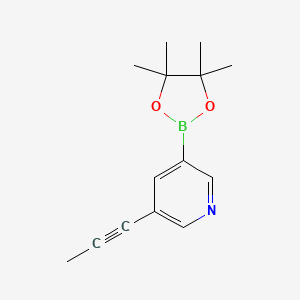![molecular formula C6H3BrN4O2 B11871935 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)
3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by the presence of both bromine and nitro functional groups attached to the pyrazolo[1,5-a]pyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with bromine and nitro reagents. This process can be efficiently carried out using microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly at the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Reduction: Typical conditions involve the use of Pd/C as a catalyst in ethanol at ambient pressure and temperature.
Electrophilic Addition: Reagents such as butyllithium (BuLi) are used to generate carbanions, which then undergo electrophilic addition.
Major Products
Nucleophilic Substitution: Various substituted pyrazolo[1,5-a]pyrimidines.
Reduction: 3-Amino-6-bromopyrazolo[1,5-a]pyrimidine.
Electrophilic Addition: Functionalized pyrazolo[1,5-a]pyrimidines with new substituents at the nitrogen atoms.
Scientific Research Applications
3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents.
3-Nitropyrazolo[1,5-a]pyrimidine: Lacks the bromine substituent.
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: Contains additional methyl groups.
Uniqueness
3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile chemical modifications and enhances its potential as a scaffold for drug development and material science applications .
Properties
Molecular Formula |
C6H3BrN4O2 |
|---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
3-bromo-6-nitropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-2-9-10-3-4(11(12)13)1-8-6(5)10/h1-3H |
InChI Key |
FKNDUFJFZQKVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)



![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)




